Cas no 91-95-2 (3,3′-Diaminobenzidine)

3,3 '- diaminobenzidine is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
3,3′-Diaminobenzidine structure
3,3′-Diaminobenzidine structure
3,3′-Diaminobenzidine
91-95-2
C12H14N4
214.266361713409
MFCD00007725
34623
7071

3,3′-Diaminobenzidine Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3,3',4,4'-tetraamine
    • 3,3,4,4-Biphenyltetramine
    • 3,3-Diaminobenzidine
    • biphenyl-3,3,4,4-tetrayltetraamine
    • 3,4,3,4-Tetraaminobiphenyl
    • Diaminobenzidine
    • 3,3-Diaminobenzidine tetrahydrochloride
    • DAB
    • 3,3'-Diaminobenzidine
    • 3,3'-Diaminobenzidine [for Biochemical Research]
    • 4-(3,4-diaminophenyl)benzene-1,2-diamine
    • 3,3`,4,4`-Biphenyltetramine
    • 3,3`-Diaminobenzidine
    • 3,3-Diaminobenzidine1000µg
    • 3,3',4,4'-Tetraaminobiphenyl
    • 3,3',4,4'-Biphenyltetramine
    • Biphenyl-3,3',4,4'-tetraamine
    • 3,3'-Diaminobenzidene
    • [1,1'-Biphenyl]-3,3',4,4'-tetramine
    • 3,3',4,4'-Tetraminobiphenyl
    • 3,3',4,4'-Diphenyltetramine
    • 3,3',4,4'-Tetraaminodiphenyl
    • Biphenyl-3,3',4,4'-tetrayltetraamine
    • (1,1'-Biphenyl)-3,3',4,4'-tetramine
    • 3,3''-Diaminobenzidine
    • EINEC
    • 3,3′,4,4′-Biphenyltetramine (6CI, 8CI)
    • 3,3′,4,4′-Tetraaminobiphenyl
    • 3,3′,4,4′-Tetraaminodiphenyl
    • 3,3′-Diaminobenzidine
    • 3,4,3′,4′-Tetraaminobiphenyl
    • 4-(3,4-Diaminophenyl) benzene-1,2-diamine
    • Betazoid DAB
    • Biphenyl-3,3′,4,4′-tetraamine
    • MeSH ID: D015100
    • NSC 76152
    • +Expand
    • MFCD00007725
    • HSTOKWSFWGCZMH-UHFFFAOYSA-N
    • 1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
    • NC1C(N)=CC(C2C=C(N)C(N)=CC=2)=CC=1

Computed Properties

  • 214.12200
  • 4
  • 4
  • 1
  • 214.122
  • 16
  • 209
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • nothing
  • 0
  • 104

Experimental Properties

  • 4.00720
  • 104.08000
  • 1.5000 (estimate)
  • 0.55 g/L (20 ºC)
  • 344.41°C (rough estimate)
  • 175-177 °C (lit.)
  • 12 °C
  • 0.55g/l
  • Gray to yellowish brown flake crystalline or crystalline powder. The color gradually darkens in the air.
  • 7 (1g/l, H2O, 20℃)
  • Stability Moisture and light sensitive. Incompatible with strong oxidizing agents.
  • Soluble in hot water and hot ethanol.
  • Light Sensitive
  • 1.1726 (rough estimate)

3,3′-Diaminobenzidine Security Information

  • GHS08 GHS08
  • DV8750000
  • 1
  • S26-S36/37-S45-S36/37/39
  • R22; R36/37/38; R40
  • Xn Xn
  • NONH for all modes of transport
  • H341,H350
  • P201,P281,P308+P313
  • dangerous
  • 0-10°C
  • 45-68
  • Danger
  • Yes
  • 8-10-23

3,3′-Diaminobenzidine Customs Data

  • 2921590090
  • China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,3′-Diaminobenzidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033Y5-1g
3,3-Diaminobenzidine
91-95-2 98%
1g
$15.00 2024-04-20
A2B Chem LLC
AB44285-1g
3,3'-Diaminobenzidine
91-95-2 95%
1g
$12.00 2024-05-20
Aaron
AR00346H-1g
3,3-Diaminobenzidine
91-95-2 95%
1g
$3.00 2024-07-18
abcr
AB354374-25 g
3,3'-Diaminobenzidine, 97%; .
91-95-2 97%
25g
€152.50 2023-04-26
Alichem
A019118162-100g
[1,1'-Biphenyl]-3,3',4,4'-tetraamine
91-95-2 95%
100g
$288.40 2023-08-31
Ambeed
A247767-1g
[1,1'-Biphenyl]-3,3',4,4'-tetraamine
91-95-2 98%
1g
$18.0 2024-07-18
Apollo Scientific
BID2042-5g
3,3'-Diaminobenzidine
91-95-2
5g
£16.00 2024-07-28
Chemenu
CM154203-100g
3,3'-Diaminobenzidine
91-95-2 95%
100g
$209
Enamine
EN300-148531-1.0g
4-(3,4-diaminophenyl)benzene-1,2-diamine
91-95-2
1g
$26.0 2023-06-08
MedChemExpress
HY-W014212-1g
DAB
91-95-2 98.00%
1g
¥300 2024-07-24

3,3′-Diaminobenzidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Cupric chloride ;  5 min, 0.4 MPa, 140 °C; 10 min, 140 °C; 5 min, 140 °C
Reference
Continuous preparation method of 3,3',4,4'-tetraaminobiphenyl
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: L-Proline ,  Tetrabutylammonium chloride ,  Cuprous chloride Solvents: Water ;  1.5 h, 2.7 MPa, 10 °C → 170 °C; 3 h, 2.7 MPa, 170 °C; 0.5 h, 3.2 MPa, 170 °C → 180 °C; 3 h, 3.2 MPa, 180 °C
Reference
Preparation of 3,3',4,4'-tetraminobiphenyl
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: L-Proline ,  Tetrabutylammonium chloride ,  Ammonia Catalysts: Cuprous chloride Solvents: Water ;  < 10 °C; 1.5 h, 2.7 MPa, < 10 °C → 170 °C; 3 h, 2.7 MPa, 170 °C; 0.5 h, 3.2 MPa, 170 °C → 180 °C; 3 h, 180 °C; 1.5 - 2.0 MPa, 180 °C → 130 °C; 70 - 80 °C
1.2 Solvents: Methanol ;  1 h, reflux
Reference
Method for preparing 3,3',4,4'-tetraaminobiphenyl
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formaldehyde ,  1,4-Naphthoquinone ,  Sodium hydroxide Solvents: Water ;  56 °C; 7 h, 55 - 60 °C
1.2 Reagents: 1,4-Naphthoquinone ,  Hydrazine ,  Sodium hydroxide ,  Sodium dodecylbenzenesulfonate Catalysts: Nickel Solvents: Water ;  7 h, 56 °C; 0.5 h, 55 - 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 2 h, 5 °C; 5 °C → 10 °C; 11 h, 10 °C; 10 °C → 24 °C; 11 h, 23 - 24 °C
1.4 Reagents: Ammonia Catalysts: Cuprous chloride Solvents: Water ;  14 h, 4 - 5 MPa, 200 °C
Reference
Preparation method of [1,1'-biphenyl]-3,3',4,4'-tetraamine
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 0.85 - 0.9 MPa, 55 - 60 °C
Reference
Method for synthesizing benzidine compound
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Urea ,  Copper ,  Zinc chloride ,  Cuprous chloride Solvents: Water ;  4 MPa, rt → 180 °C; 4 h, 180 °C
1.2 Reagents: Sodium dithionite Solvents: Water ;  rt → 95 °C
Reference
Process for preparation of 3,3',4,4'-tetraminobiphenyl
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Design, synthesis, and anti-tumor evaluation of novel symmetrical bis-benzimidazoles
Yang, Yan-Hui; Cheng, Mao-Sheng; Wang, Qing-He; Nie, Han; Liao, Na; et al, European Journal of Medicinal Chemistry, 2009, 44(4), 1808-1812

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonia ,  Water Catalysts: Copper ,  Cuprous chloride
Reference
Process for the preparation of pure 3,3',4,4'-tetraaminobiphenyl from the ammonolysis of 3,3'-dichlorobenzidine in the presence of copper
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Carbon ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Reference
Preparation of symmetrical bis-benzimidazole derivatives for inhibition of gastric acid secretion
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol ;  rt → 45 °C; 1 h, 45 °C; 20 min, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Methyl isobutyl ether ,  Water ;  10 min, rt
Reference
process for the industrial manufacturing of 3, 3', 4,4'-tetraaminobiphenyl
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ,  Water ;  30 min, 0 °C; 10 - 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Catalytic Susuki-type coupling, hydrolysis and reduction process for the production of 3,3',4,4'-tetraaminobiphenyl from 4-bromo-2-nitroacetanilide
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ;  0.5 h; 10 - 12 h, reflux
Reference
Process for the preparation of high-purity 3,3',4,4'-tetraminobiphenyl from 4,4'-diamino-3,3'-dichlorobiphenyl
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate ;  15 min, < 60 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Palladium phenylsulfonamide/saccharin complexes and their preparation for use as reusable catalysts in the preparation of pure high quality 3,3'-diaminobenzidine and derivatives
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ;  2 h, 25 - 40 °C
Reference
NaIO4/KI/NaCl. A new reagent system for iodination of activated aromatics through in situ generation of iodine monochloride
Emmanuvel, Lourdusamy; Shukla, Ravi Kant; Sudalai, Arumugam; Gurunath, Suryavanshi; Sivaram, Swaminathan, Tetrahedron Letters, 2006, 47(28), 4793-4796

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Nickel Solvents: Tetrahydrofuran
Reference
The determination of the biacetyl in butter. Method of exact investigation
Pien, Jean; Baisse, Jacques; Martin, Robert, Lait, 1937, 17, 675-98

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Disodium phosphate Solvents: Water ;  pH 8.3 - 8.5, 0.2 MPa, 95 - 105 °C
Reference
Method for producing polybenzimidazole functional material by utilizing aromatic nitration byproduct
, China, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
An investigation of the high performance of a novel type of benzobisoxazole fiber based on 3,3-diaminobenzidine
Wang, Yang; Song, Yuanjun; Zhao, Lei; Rahoui, Nahla; Jiang, Bo; et al, Polymers (Basel, 2016, 8(12),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  24 h, rt
Reference
Facile synthesis of N-rich porous azo-linked frameworks for selective CO2 capture and conversion
Wang, Jinquan; Zhang, Yugen, Green Chemistry, 2016, 18(19), 5248-5253

Synthetic Circuit 19

Reaction Conditions
1.1 1 h, 130 °C
1.2 1 d, 150 °C
Reference
Graphene oxide-based imidazole porous polymer and preparation method and application thereof
, China, , ,

3,3′-Diaminobenzidine Raw materials

3,3′-Diaminobenzidine Preparation Products

3,3′-Diaminobenzidine Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
LEI JING LI
15102714773
1178380033@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91-95-2)
FEI XIAO JIE
18662920632
3485543679@qq.com
SHANG HAI CHUANG SAI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
LING DU
15021221957
order@canspecsci.com
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
GU JING LI
18939883912
sales@gh-reagent.com
Hubei Fangde New Material Co., Ltd
Audited Supplier Audited Supplier
(CAS:91-95-2)
YANG QIN
18086096695
1462312301@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
CAI JING LI
18662931390
507167383@qq.com
Chinatech
Audited Supplier Audited Supplier
(CAS:91-95-2)
LIU JING LI
18222493702
sales@chinatechem.com
ZHENG ZHOU A ER FA HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
LIU JING LI
15324716602
2853979810@qq.com
HU BEI NUO NA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91-95-2)
SHAO JING LI
17386138556
service@nornachem.com

3,3′-Diaminobenzidine Related Literature

91-95-2 (3,3′-Diaminobenzidine) Related Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-95-2)3,3'-Diaminobenzidine
sfd1244
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:91-95-2)3,3′-Diaminobenzidine
A930473
99%/99%
100g/500g
277.0/499.0